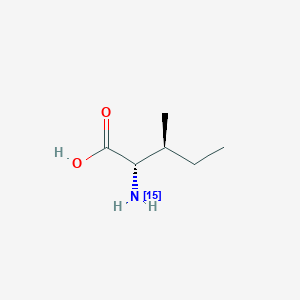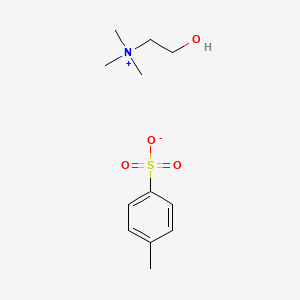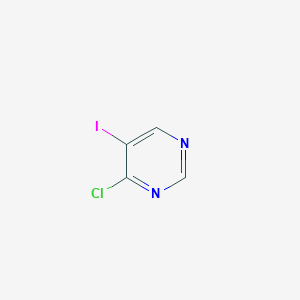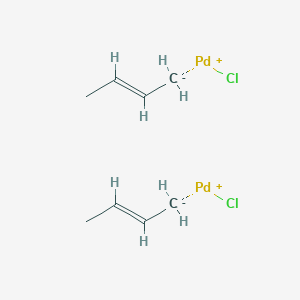![molecular formula C8H5ClS B1631565 6-Chloro-benzo[b]thiophène CAS No. 66490-20-8](/img/structure/B1631565.png)
6-Chloro-benzo[b]thiophène
Vue d'ensemble
Description
6-Chlorobenzo[b]thiophene is a heterocyclic compound that belongs to the class of organosulfur compounds known as benzothiophenes. It is characterized by a benzene ring fused to a thiophene ring, with a chlorine atom attached to the benzene ring. This compound is of significant interest due to its diverse applications in medicinal chemistry and materials science.
Applications De Recherche Scientifique
6-Chlorobenzo[b]thiophene has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
6-Chlorobenzo[b]thiophene is a synthetic compound that has been designed to target myeloid cell leukemia-1 (Mcl-1) . Mcl-1 is a protein responsible for inhibiting apoptosis and promoting DNA damage repair .
Mode of Action
The compound interacts with its target, Mcl-1, by inhibiting its function, thereby promoting apoptosis and reducing DNA damage repair . This interaction is facilitated by the compound’s structure, which allows it to bind to Mcl-1 and inhibit its function .
Biochemical Pathways
The primary biochemical pathway affected by 6-Chlorobenzo[b]thiophene is the apoptosis pathway . By inhibiting Mcl-1, the compound promotes apoptosis, leading to cell death . Additionally, the compound reduces DNA damage repair, which can lead to further cell death .
Pharmacokinetics
The compound’s solubility in most organic solvents suggests it may have good bioavailability .
Result of Action
The inhibition of Mcl-1 by 6-Chlorobenzo[b]thiophene leads to increased apoptosis and reduced DNA damage repair . This can result in the death of cancer cells, particularly those resistant to other forms of treatment .
Action Environment
The action of 6-Chlorobenzo[b]thiophene can be influenced by various environmental factors. For example, the presence of other compounds, such as those found in the tumor microenvironment, may affect the compound’s efficacy . Additionally, the stability of the compound may be affected by factors such as temperature and pH .
Analyse Biochimique
Biochemical Properties
Benzothiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer
Cellular Effects
Some benzothiophene derivatives have shown antiproliferative activities against certain cancer cell lines
Molecular Mechanism
It has been suggested that benzothiophene derivatives may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Chlorobenzo[b]thiophene involves the aryne reaction with alkynyl sulfides. This one-step intermolecular reaction utilizes o-silylaryl triflates and alkynyl sulfides to produce a wide range of 3-substituted benzothiophenes . The reaction typically requires cesium fluoride in hot acetonitrile to achieve high yields .
Industrial Production Methods: Industrial production of 6-Chlorobenzo[b]thiophene may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high efficiency and yield. The use of palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chlorobenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form dihydrobenzothiophenes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution Reactions: Various substituted benzothiophenes.
Oxidation Reactions: Benzothiophene sulfoxides and sulfones.
Reduction Reactions: Dihydrobenzothiophenes.
Comparaison Avec Des Composés Similaires
Benzo[b]thiophene: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
2-Chlorobenzo[b]thiophene: Chlorine atom is positioned differently, affecting its reactivity and applications.
3-Chlorobenzo[b]thiophene: Similar structure but with chlorine at the 3-position, leading to different chemical properties.
Uniqueness: 6-Chlorobenzo[b]thiophene is unique due to the specific positioning of the chlorine atom, which influences its reactivity and makes it suitable for specific synthetic applications and biological activities .
Propriétés
IUPAC Name |
6-chloro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAMKXUATGRDBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496349 | |
| Record name | 6-Chloro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66490-20-8 | |
| Record name | 6-Chloro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[4-[2-[[6-amino-9-[(2R,4R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B1631515.png)
![Tert-butyl 3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B1631517.png)




